2-(2-Bromoethyl)piperidine CAS number
2-(2-Bromoethyl)piperidine CAS number
An In-depth Technical Guide to 2-(2-Bromoethyl)piperidine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-bromoethyl)piperidine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical identity, detailing the distinct properties of the free base and its more commonly utilized hydrobromide salt. We present an in-depth analysis of its synthesis, including a representative experimental protocol and strategies for purification. The core of this guide explores the molecule's rich chemical reactivity, focusing on its utility in nucleophilic substitution, aza-Michael additions, and intramolecular cyclizations to form complex bicyclic systems. Key applications in the synthesis of pharmaceutical scaffolds and natural product analogues, such as indolizidines, are highlighted. Furthermore, this whitepaper provides essential information on the analytical characterization, safe handling, and storage of this versatile reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of 2-(2-bromoethyl)piperidine.
Introduction
The piperidine ring is a ubiquitous scaffold in pharmaceutical science, forming the core structure of numerous clinically approved drugs and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[3] Consequently, the development of functionalized piperidine derivatives that can be readily incorporated into larger, more complex molecules is a cornerstone of modern drug discovery.
2-(2-Bromoethyl)piperidine is a prime example of such a versatile synthetic intermediate. As a bifunctional molecule, it possesses both a nucleophilic secondary amine within the piperidine ring and an electrophilic primary alkyl bromide. This dual reactivity allows for a diverse range of chemical transformations, making it an invaluable tool for constructing elaborate molecular architectures. It is most frequently handled and stored as its hydrobromide salt to enhance stability, as the free base can be prone to degradation.[4] This guide will explore the synthesis, properties, and strategic applications of this important building block.
Chemical Identity and Properties
Correctly identifying the specific form of 2-(2-bromoethyl)piperidine is critical, as its properties and CAS number differ between the free base and its hydrobromide salt. The salt form is generally preferred for its superior stability and ease of handling.
| Property | 2-(2-Bromoethyl)piperidine (Free Base) | 2-(2-Bromoethyl)piperidine Hydrobromide (HBr Salt) |
| CAS Number | 731742-05-5[5][6][7] | 1564-77-8[8] |
| Molecular Formula | C₇H₁₄BrN[5] | C₇H₁₅Br₂N[8] |
| Molecular Weight | 192.10 g/mol [5] | 273.01 g/mol [8] |
| IUPAC Name | 2-(2-bromoethyl)piperidine[5] | 2-(2-bromoethyl)piperidine; hydrobromide[8] |
| SMILES | C1CCNC(C1)CCBr[5] | BrCCC1NCCCC1.[H]Br[8] |
| InChIKey | UISQNTXFRUUKBZ-UHFFFAOYSA-N[5] | FAMIYBHSLOMXQP-UHFFFAOYSA-N |
| Physical Form | Not specified (often an oil) | Solid / Powder |
Synthesis and Purification
The synthesis and subsequent purification of 2-(2-bromoethyl)piperidine are crucial steps that dictate its utility in further reactions. The most common and direct synthetic route involves the conversion of the corresponding alcohol.
Synthetic Routes
The preparation of 2-(2-bromoethyl)piperidine hydrobromide is reliably achieved from its precursor, 2-(piperidin-2-yl)ethanol. This transformation is a classic nucleophilic substitution on a protonated alcohol, where hydrobromic acid serves as both the acid catalyst and the bromide source. The reaction is typically driven to completion by refluxing in concentrated aqueous HBr.[9]
Representative Experimental Protocol
The following protocol is adapted from established literature procedures and serves as a representative example.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(piperidin-2-yl)ethanol (1.0 eq).
-
Reagent Addition: Carefully add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove excess HBr and water.
-
Isolation: The resulting crude residue, 2-(2-bromoethyl)piperidine hydrobromide, is then purified by recrystallization.
Purification Techniques
The choice of purification method depends on the target (free base vs. salt) and the nature of impurities.
-
Recrystallization: This is the most effective method for purifying the hydrobromide salt. A common solvent system is ethanol or an ethanol/ether mixture, which upon cooling yields the purified crystalline salt.[10]
-
Acid-Base Extraction: To isolate the free base from non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the piperidinium salt. However, the free base is known to be less stable.[4]
-
Column Chromatography: For high-purity free base, flash column chromatography on silica gel is an option.[11] A solvent system containing a small amount of a basic modifier like triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 94:5:1) is often required to prevent the basic amine from streaking on the acidic silica gel.[12]
Insight: The free base, 2-(2-bromoethyl)piperidine, is reported to be unstable in its pure form. It is recommended to either use it immediately after preparation or store it as a solution.[4] For long-term storage, conversion to the stable hydrobromide salt is the standard and advised practice.
Chemical Reactivity and Mechanistic Insights
The synthetic power of 2-(2-bromoethyl)piperidine lies in the orthogonal reactivity of its two functional groups. The piperidine nitrogen can act as a nucleophile or a base, while the bromoethyl side chain provides a potent electrophilic site for C-N or C-C bond formation.
Aza-Michael Reaction
In the presence of a base such as triethylamine to liberate the free amine from its salt, the piperidine nitrogen can participate in conjugate additions to α,β-unsaturated carbonyl compounds. A notable example is its reaction with alkyl acrylates to form the corresponding β-amino esters.[4][9] This reaction proceeds smoothly but requires anhydrous conditions, as the presence of water can lead to a competing nucleophilic displacement of the bromide to form the corresponding alcohol.[4]
Intramolecular Cyclization: A Gateway to Indolizidines
The products of the aza-Michael addition are valuable precursors for bicyclic systems. For instance, the resulting propanoate adduct can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The LDA deprotonates the carbon alpha to the ester, generating an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain via an intramolecular Sₙ2 reaction, displacing the bromide and forming the indolizidine ring system.[4][9] This powerful strategy provides rapid access to a core structure found in many alkaloids.
Applications in Research and Drug Development
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs for cancer, CNS disorders, and infectious diseases.[3] 2-(2-Bromoethyl)piperidine serves as an ideal starting material for introducing this scaffold and providing a reactive handle for further molecular elaboration.
-
Synthesis of σ1 Receptor Ligands: The 4-(2-aminoethyl)piperidine scaffold, accessible from precursors like 4-(2-bromoethyl)piperidine, has been used to develop potent σ1 receptor ligands with antiproliferative properties against cancer cell lines.[13][14] The bromoethyl group allows for the introduction of various amine substituents, enabling the systematic exploration of structure-activity relationships.
-
Alkaloid Synthesis: As demonstrated by the synthesis of indolizidines, this compound is a key precursor for building the core structures of various natural products.[4] Many skin alkaloids isolated from amphibians feature such bicyclic aza-heterocyclic systems.[9]
-
General Drug Design: The bromoethyl "linker" allows chemists to covalently attach the piperidine ring to other pharmacophores, creating novel hybrid molecules with potentially enhanced or entirely new pharmacological profiles.[15]
Analytical Characterization
Confirming the identity and purity of 2-(2-bromoethyl)piperidine is essential. The following are expected characteristics from standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.4-3.0 ppm range.[16] The protons on the bromoethyl chain would appear as two multiplets, with the -CH₂-Br protons being the most downfield (estimated ~3.5 ppm) due to the deshielding effect of the bromine atom.[17]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the piperidine ring carbons and the two carbons of the ethyl side chain. The carbon directly attached to the bromine (C-Br) will be the most upfield of the non-aromatic signals, typically around 30-40 ppm.
-
Mass Spectrometry (MS): The mass spectrum is particularly diagnostic due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak will appear as a characteristic doublet of equal intensity, separated by 2 mass units (M⁺ and M+2).[18]
-
Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching vibrations just below 3000 cm⁻¹, an N-H stretch (for the free base) around 3300 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, usually between 500-700 cm⁻¹.[17]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the chemical integrity of the reagent.
-
Hazard Identification: 2-(2-Bromoethyl)piperidine hydrobromide is classified as harmful if swallowed and causes skin and eye irritation.[19] As an alkylating agent, it should be handled with care to avoid inhalation and direct contact.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Handling: Avoid creating dust if working with the solid hydrobromide salt. For reactions, it is often added portion-wise to the reaction mixture. Use non-sparking tools if working with flammable solvents.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20] Given the instability of the free base, it is highly recommended to store the compound as its hydrobromide salt.[4]
Conclusion
2-(2-Bromoethyl)piperidine is a strategically important and highly versatile building block in organic chemistry. Its value is defined by its dual reactivity, which enables its use as both a nucleophilic piperidine source and an electrophilic alkylating agent. This reactivity has been expertly harnessed for the efficient construction of complex molecules, most notably in the synthesis of indolizidine alkaloids and novel pharmaceutical candidates. While its handling requires care, particularly regarding the stability of the free base, its utility as a gateway to a vast chemical space of piperidine-containing compounds ensures its continued and prominent role in research and development, from academic laboratories to the pharmaceutical industry.
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